molecular formula C18H16ClN3O2S B11169123 2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11169123
M. Wt: 373.9 g/mol
InChI Key: IERHHGLIZYFFNA-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides It features a thiadiazole ring, a phenoxypropyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like acetone and reagents such as potassium thiocyanate and 2-chlorobenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and phenoxypropyl group play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16ClN3O2S/c19-15-10-5-4-9-14(15)17(23)20-18-22-21-16(25-18)11-6-12-24-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,22,23)

InChI Key

IERHHGLIZYFFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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